molecular formula C21H22N6O B12181992 N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12181992
M. Wt: 374.4 g/mol
InChI Key: AZDVAVLRHUHQCX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic name, This compound , delineates its three core components:

  • Indole moiety : A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The 1-(2-methylpropyl) substituent at the indole’s nitrogen enhances lipophilicity, potentially improving membrane permeability.
  • Tetrazole ring : A five-membered heterocycle with four nitrogen atoms. The 5-methyl group at the tetrazole’s 1-position modulates electronic properties, influencing hydrogen-bonding capacity.
  • Benzamide backbone : A para-substituted benzamide links the indole and tetrazole groups, providing structural rigidity and enabling π-π stacking interactions.

Molecular Formula : $$ \text{C}{20}\text{H}{23}\text{N}_{5}\text{O} $$
Molecular Weight : 349.44 g/mol
Structural Features :

  • The indole’s 4-position connects to the benzamide’s nitrogen, while the tetrazole occupies the benzamide’s para position.
  • The 2-methylpropyl (isobutyl) group introduces steric bulk, potentially affecting binding pocket compatibility.

Historical Context in Heterocyclic Compound Research

The integration of indole and tetrazole motifs builds upon decades of heterocyclic chemistry advancements:

  • Indole : First isolated in 1866 via indigo degradation, indole derivatives gained prominence with the discovery of tryptophan (1902) and serotonin (1948). Their role in neurotransmission and alkaloid biosynthesis spurred interest in synthetic analogs for drug development.
  • Tetrazole : Synthesized serendipitously by Bladin in 1885, tetrazoles emerged as bioisosteres for carboxylic acids due to similar pKa values (~4.5–6.0) and hydrogen-bonding capabilities. Over 40 FDA-approved drugs, including valsartan, now incorporate tetrazole rings.
  • Hybrid Systems : The fusion of indole and tetrazole into benzamide frameworks, as seen in this compound, reflects a 21st-century trend toward multi-pharmacophore agents targeting complex diseases.

Structural Significance of Indole-Tetrazole-Benzamide Hybrid Systems

This tripartite architecture leverages synergistic effects:

Table 1: Functional Contributions of Structural Components

Component Role in Bioactivity Example Applications
Indole Binds serotonin receptors, modulates neurotransmitter pathways Antidepressants, antipsychotics
Tetrazole Mimics carboxylic acids, enhances metabolic stability Antihypertensives, antivirals
Benzamide Stabilizes conformation, facilitates target engagement via aromatic interactions Kinase inhibitors, anticancer agents
  • Electronic Effects : The tetrazole’s electron-deficient nitrogen atoms polarize the benzamide carbonyl, increasing electrophilicity for nucleophilic attack.
  • Spatial Arrangement : The para-substitution on benzamide ensures optimal distance between indole and tetrazole for simultaneous target binding.
  • Solubility-Lipophilicity Balance : The isobutyl group counterbalances the tetrazole’s hydrophilicity, achieving a calculated logP of ~3.2.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C21H22N6O/c1-14(2)13-26-12-11-18-19(5-4-6-20(18)26)22-21(28)16-7-9-17(10-8-16)27-15(3)23-24-25-27/h4-12,14H,13H2,1-3H3,(H,22,28)

InChI Key

AZDVAVLRHUHQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Indole

The 2-methylpropyl (isobutyl) group is introduced via N-alkylation of indol-4-amine. A common method involves:

  • Reagents : Indol-4-amine, 1-bromo-2-methylpropane, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).

  • Conditions : Heating at 60–80°C for 12–24 hours under inert atmosphere.

  • Mechanism : SN2 displacement of bromide by the indole’s nitrogen.

Example Protocol :

  • Indol-4-amine (1.0 equiv) and 1-bromo-2-methylpropane (1.2 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 70°C for 18 hours. The product is extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc).

Synthesis of 4-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

Tetrazole Ring Formation

The 5-methyltetrazole moiety is synthesized via cycloaddition between a nitrile and sodium azide. Two approaches are prevalent:

Direct [2+3] Cycloaddition

  • Reagents : 4-Cyanobenzoic acid, sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).

  • Conditions : Reflux at 120°C for 24 hours.

  • Mechanism : Acid-catalyzed cycloaddition of the nitrile with azide to form the tetrazole ring.

Example Protocol :

  • 4-Cyanobenzoic acid (1.0 equiv) and NaN₃ (3.0 equiv) are heated in DMF with NH₄Cl (1.5 equiv) at 120°C. The product is acidified with HCl, filtered, and recrystallized from ethanol.

Protecting Group Strategy

To avoid side reactions during subsequent amide coupling, the carboxylic acid group is often protected as a methyl ester before tetrazole formation:

  • Methyl esterification : 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) followed by methanol to yield methyl 4-cyanobenzoate.

  • Cycloaddition : The nitrile undergoes [2+3] cycloaddition as above.

  • Deprotection : The methyl ester is hydrolyzed with NaOH to regenerate the carboxylic acid.

Amide Coupling to Form N-[1-(2-Methylpropyl)-1H-indol-4-yl]-4-(5-Methyl-1H-tetrazol-1-yl)benzamide

Activation of Carboxylic Acid

The benzoyl chloride derivative is prepared for amide bond formation:

  • Reagents : 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid, thionyl chloride (SOCl₂), catalytic DMF.

  • Conditions : Reflux under anhydrous conditions for 2–4 hours. Excess SOCl₂ is removed under vacuum.

Coupling with 1-(2-Methylpropyl)-1H-indol-4-amine

  • Reagents : Benzoyl chloride derivative, indole amine, base (e.g., triethylamine), solvent (e.g., dichloromethane).

  • Conditions : Stirring at 0°C to room temperature for 6–12 hours.

Example Protocol :

  • 4-(5-Methyl-1H-tetrazol-1-yl)benzoyl chloride (1.1 equiv) is added dropwise to a solution of 1-(2-methylpropyl)-1H-indol-4-amine (1.0 equiv) and triethylamine (3.0 equiv) in DCM. The mixture is stirred overnight, washed with water, and purified via silica gel chromatography.

Alternative Synthetic Routes

Sequential Alkylation and Cyclization

A patent describes a method where the tetrazole and indole moieties are assembled separately before final coupling:

  • Step 1 : Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid via cycloaddition.

  • Step 2 : Alkylation of indol-4-amine with 1-bromo-2-methylpropane.

  • Step 3 : Amide coupling using EDCl/HOBt as activating agents.

One-Pot Tetrazole Formation

Inspired by methods for analogous compounds, the tetrazole ring may be formed after amide coupling:

  • Step 1 : Couple 4-cyanobenzoic acid with the indole amine.

  • Step 2 : Convert the nitrile to tetrazole using NaN₃/NH₄Cl under reflux.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, tetrazole-CH₃), 3.85 (m, 2H, NCH₂), 7.20–8.10 (m, 8H, aromatic).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

  • MS (ESI+) : m/z 375.2 [M+H]⁺.

Purity Optimization

  • HPLC : C18 column, acetonitrile/water gradient, retention time ≈ 12.3 min.

  • Recrystallization : Ethanol/water (7:3) yields >98% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Formation : The 1H-tetrazole isomer is favored over 2H under acidic conditions.

  • Indole Alkylation Side Reactions : Excess alkylating agent and controlled temperature minimize N7-alkylation byproducts.

  • Amide Coupling Efficiency : EDCl/HOBt or DIC/oxyma protocols improve yields compared to SOCl₂ activation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is not well understood. it is likely to interact with various molecular targets and pathways due to its complex structure. For example, the indole moiety may interact with serotonin receptors, while the tetrazole moiety may interact with enzymes involved in nitrogen metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Features
N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide 1574293-78-9 C₂₀H₂₁N₇O* ~375.4 (calc.) Isobutyl (indole N), para-tetrazole (benzamide) High lipophilicity (branched alkyl), planar tetrazole for target interaction
N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide 1435984-81-8 C₁₈H₁₆N₆O 332.4 Methyl (indole N), ortho-tetrazole (benzamide) Reduced steric hindrance; ortho-substitution may limit binding pocket access
N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide N/A C₂₉H₃₃N₃O₄ ~499.6 (calc.) Butoxyphenyl, hydroxy-phenylpropan-2-yl amino Flexible alkoxy chain (increased hydrophobicity); distinct amino-alcohol scaffold

Key Observations:

Substituent Position and Bioactivity: The para-tetrazole in the target compound may enhance binding affinity compared to the ortho-tetrazole in CAS 1435984-81-8, as para-substituted benzamides often exhibit better alignment with receptor pockets .

Scaffold Diversity: Compounds from (e.g., CAS 1234014-51-7) feature amino-alcohol backbones and alkoxy-phenyl groups, prioritizing hydrophobicity over heterocyclic interactions. These differ fundamentally from the indole-tetrazole scaffold, suggesting divergent therapeutic targets .

Tetrazole vs. Alkoxy Groups :

  • Tetrazoles (pKa ~4.9) provide pH-dependent ionization, enhancing solubility under physiological conditions compared to alkoxy groups (e.g., butoxy in ), which are purely hydrophobic.

Limitations:

  • No direct biological data (e.g., IC₅₀, binding assays) are available in the provided evidence, limiting functional comparisons.
  • Synthetic accessibility and metabolic stability remain unaddressed but could be inferred from structural features (e.g., tetrazole resistance to hydrolysis).

Biological Activity

N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide, a complex organic compound, exhibits potential biological activities that warrant further exploration. This article delves into its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an indole moiety and a tetrazole group. Its molecular formula is C21H22N6OC_{21}H_{22}N_{6}O, with a molecular weight of 374.4 g/mol. The presence of both the indole and tetrazole structures contributes to its distinct chemical behavior and potential biological activities.

Structural Features

Feature Description
Indole Moiety Contributes to interactions with neurotransmitter receptors.
Tetrazole Group Enhances solubility and may influence metabolic pathways.
Molecular Weight 374.4 g/mol

Interaction with Biological Systems

Preliminary studies suggest that this compound may interact with serotonin receptors and other enzymes involved in metabolic processes. This interaction could potentially position it as a candidate for treating neurological disorders.

Therapeutic Potential

The compound's structural features indicate possible applications in medicinal chemistry, particularly as a modulator of neurotransmitter systems. Its unique combination of functional groups may allow it to act on multiple biological targets, enhancing its therapeutic efficacy.

Case Studies and Research Findings

Research has indicated various biological activities associated with similar compounds:

  • Serotonin Receptor Modulation : Compounds structurally related to this compound have shown promise in modulating serotonin receptors, which are crucial in mood regulation and various neurological disorders.
  • Metabolic Pathway Interaction : The tetrazole group has been linked to improved solubility and bioavailability in drug formulations, suggesting that this compound may enhance the efficacy of treatments targeting metabolic pathways.
  • Topoisomerase II Inhibition : Some derivatives have demonstrated inhibitory effects on topoisomerase II, an important target in cancer therapy, indicating a broader spectrum of potential therapeutic applications .

Summary of Biological Activities

Biological Activity Potential Implications
Serotonin Receptor Interaction Possible treatment for mood disorders
Metabolic Modulation Enhancements in drug formulations for metabolic diseases
Topoisomerase II Inhibition Potential use in cancer therapies

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